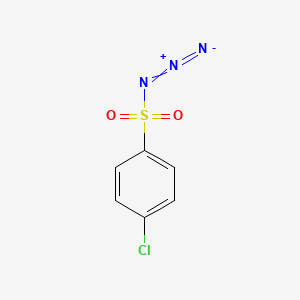

p-Chlorobenzene-sulphonyl azide

Beschreibung

Significance of Arylsulfonyl Azides as Chemical Reagents

Arylsulfonyl azides are a cornerstone of modern organic synthesis due to their diverse reactivity. acs.org The sulfonyl azide (B81097) functional group is a precursor to highly reactive sulfonyl nitrene intermediates upon thermal or photolytic activation, which can participate in various bond-forming reactions. These reagents are fundamental in constructing a wide array of sulfonyl-containing compounds, which are prominent motifs in pharmaceuticals and agrochemicals. nih.gov

The primary transformations involving arylsulfonyl azides include:

Cycloaddition Reactions : They readily participate in Huisgen-type cycloaddition reactions with alkynes to form 1,2,3-triazoles, a key reaction in the field of click chemistry. wikipedia.org

Synthesis of Sulfonamides : Arylsulfonyl azides serve as precursors for the synthesis of N-substituted sulfonamides, an important class of compounds with a broad spectrum of biological activities. acs.orgnih.gov This can be achieved through reactions with various amines or via copper-catalyzed reactions with terminal alkynes and water. acs.orgorgsyn.org

Diazo-Transfer Reactions : They can act as diazo-transfer agents, transferring the diazo group to activated methylene (B1212753) compounds, although their use in the presence of amines can sometimes lead to the competitive formation of sulfonamides. acs.orgnih.gov

Synthesis of Sulfonyl Carbamates and Ureas : In palladium-catalyzed carbonylation reactions, arylsulfonyl azides can generate sulfonyl isocyanates in situ, which are then trapped by alcohols or amines to afford sulfonyl carbamates and sulfonyl ureas, respectively. acs.orgdiva-portal.org

The table below summarizes the key transformations of this class of reagents.

| Transformation Type | Description | Resulting Product Class |

| Cycloaddition | Reaction with alkynes, often copper-catalyzed, to form a five-membered heterocyclic ring. wikipedia.org | 1,2,3-Triazoles |

| Nitrene Insertion | Thermal or photolytic decomposition releases N₂ gas to form a reactive sulfonyl nitrene, which can insert into C-H and N-H bonds. | Functionalized Sulfonamides |

| Nucleophilic Substitution | The azide group is displaced by a nucleophile, such as an amine. acs.org | N-Substituted Sulfonamides |

| Carbonylation | Palladium-catalyzed reaction with carbon monoxide to form a sulfonyl isocyanate intermediate. diva-portal.org | Sulfonyl Carbamates, Sulfonyl Ureas |

Academic Context and Research Trajectory of p-Chlorobenzene-sulfonyl Azide

The academic interest in p-chlorobenzene-sulfonyl azide stems from its utility as a specific and representative member of the arylsulfonyl azide family. Its research trajectory has evolved from fundamental synthetic methodology development to applications in specialized areas of chemistry.

Historically, the synthesis of arylsulfonyl azides involved the reaction of the corresponding sulfonyl chloride with sodium azide. acs.org Research has since focused on developing more direct and efficient methods. For instance, a high-yielding synthesis of sulfonyl azides from sulfonic acids using trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) has been reported, achieving a 98% yield for the related p-toluenesulfonyl azide. chemicalbook.comresearchgate.net Such advancements aim to improve scalability and functional group tolerance. researchgate.net

The presence of the electron-withdrawing chlorine atom on the phenyl ring of p-chlorobenzene-sulfonyl azide influences its reactivity. Studies on palladium-catalyzed syntheses of sulfonyl ureas and carbamates have shown that arylsulfonyl azides with electron-withdrawing para-substituents perform well, affording products in excellent yields. acs.org

Recent research has highlighted the application of p-chlorobenzene-sulfonyl azide in both organic and materials chemistry. Its derivatives have been investigated for creating bioactive molecules, and it serves as a crucial building block in synthesizing complex chemical structures. nih.gov A significant area of application is in polymer and materials science, where it functions as a cross-linking agent.

The table below details specific research applications of p-chlorobenzene-sulfonyl azide.

| Application Area | Mechanism | Key Research Finding/Example |

| Pharmaceutical Synthesis | Serves as a key reagent in the multi-step synthesis of N-substituted sulfonamides. nih.gov | Derivatives have been explored for potential antibacterial and antiviral properties. |

| Polymer Chemistry | Acts as a cross-linking agent upon thermal or photolytic activation. | Its use as a cross-linker in poly(3-hexylthiophene) (P3HT) films was shown to improve their photovoltaic efficiency by 20% and enhance thermal stability. |

| Materials Science | Functions as a precursor to energetic materials through the release of nitrogen gas. | Explored for potential applications in propellants and other high-energy materials due to its thermal decomposition properties. |

| Heterocyclic Chemistry | Undergoes cycloaddition reactions to form five- or six-membered heterocyclic rings. | Used in the synthesis of sulfonyl-containing heterocycles, which are important scaffolds in medicinal chemistry. |

The ongoing research into p-chlorobenzene-sulfonyl azide and related compounds continues to expand their synthetic utility, pushing into areas like continuous flow synthesis and photocatalytic methods to further enhance efficiency and applicability.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-N-diazobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-5-1-3-6(4-2-5)13(11,12)10-9-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBQDHDUGLLGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for P Chlorobenzene Sulphonyl Azide and Analogues

Synthesis from 4-Chlorobenzenesulfonyl Chloride and Inorganic Azides

The most direct and widely employed method for the preparation of p-chlorobenzene-sulfonyl azide (B81097) involves the nucleophilic substitution reaction of 4-chlorobenzenesulfonyl chloride with an inorganic azide, most commonly sodium azide. researchgate.netresearchgate.net This reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or aqueous systems. researchgate.net

The reaction proceeds via the displacement of the chloride ion from the sulfonyl chloride by the azide anion. The general scheme for this transformation is as follows:

Cl-C₆H₄-SO₂Cl + NaN₃ → Cl-C₆H₄-SO₂N₃ + NaCl

This method is favored for its simplicity and the ready availability of the starting materials. 4-Chlorobenzenesulfonyl chloride can be synthesized by the reaction of chlorobenzene (B131634) with chlorosulfonic acid. prepchem.comgoogle.com The purity of the resulting p-chlorobenzene-sulfonyl azide is crucial for its subsequent use, and various purification techniques can be employed to remove any residual starting materials or byproducts.

Table 1: Synthesis of p-Chlorobenzene-sulfonyl Azide from 4-Chlorobenzenesulfonyl Chloride and Sodium Azide

| Reactant 1 | Reactant 2 | Solvent | Product | Typical Yield | Reference |

| 4-Chlorobenzenesulfonyl Chloride | Sodium Azide | Acetonitrile | p-Chlorobenzene-sulfonyl Azide | 84-97% | researchgate.net |

| 4-Chlorobenzenesulfonyl Chloride | Sodium Azide | PEG-400 | p-Chlorobenzene-sulfonyl Azide | High | researchgate.net |

Alternative Preparative Routes to Arylsulfonyl Azides

From Sulfonic Acids and Their Salts

A direct one-pot synthesis of arylsulfonyl azides from sulfonic acids has been developed. researchgate.net This method involves treating the sulfonic acid with a combination of triphenylphosphine (B44618), trichloroisocyanuric acid, and sodium azide at room temperature. researchgate.net This approach circumvents the need for the often unstable and electrophilic sulfonyl halides. researchgate.net A wide range of arylsulfonyl and alkanesulfonyl azides have been successfully synthesized using this protocol in excellent yields. researchgate.net

The proposed mechanism involves the activation of the sulfonic acid, followed by nucleophilic attack of the azide ion. researchgate.net This method offers a valuable alternative for the synthesis of sulfonyl azides directly from their corresponding sulfonic acids. researchgate.net

Another approach involves the use of sodium salts of sulfonic acids. For instance, dried sodium 4-chlorobenzenesulfonate (B8647990) can be suspended in a solvent like chloroform (B151607) and reacted with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride, which can then be converted to the azide. google.com

From Sulfonyl Hydrazides

The diazotization of sulfonyl hydrazides represents another viable route to arylsulfonyl azides. researchgate.netnih.gov This method typically involves the reaction of a sulfonyl hydrazide with a source of the nitrosonium ion (NO⁺). researchgate.net Arylsulfonyl hydrazides can be prepared by reacting the corresponding sulfonyl chloride with hydrazine (B178648). nih.gov Although this method is effective, it can be limited by the accessibility of the starting sulfonyl hydrazides. researchgate.net

The general procedure for preparing arylsulfonyl hydrazides involves the dropwise addition of a solution of the appropriate sulfonyl chloride to a stirred solution of anhydrous hydrazine in a solvent like dichloromethane. nih.gov The resulting sulfonyl hydrazide can then be subjected to diazotization to yield the desired sulfonyl azide.

Lewis Base Activated Conversions

Lewis base catalysis has emerged as a powerful tool in organic synthesis, and it has been applied to the preparation of sulfonyl azides. This approach can facilitate the conversion of less reactive sulfonyl derivatives, such as sulfonyl fluorides, into sulfonyl azides. organic-chemistry.org The Lewis base activates the sulfonyl compound, making it more susceptible to nucleophilic attack by the azide ion. This method provides an operationally simple and efficient protocol for the synthesis of sulfonyl azides. organic-chemistry.org For instance, the activation of silicon tetrachloride (SiCl₄), a weak Lewis acid, by a chiral phosphoramide (B1221513) can generate a chiral Lewis acid that catalyzes various reactions. organic-chemistry.org While not a direct synthesis of p-chlorobenzene-sulfonyl azide, this principle of Lewis base activation can be applied to develop new synthetic routes. nih.gov

Considerations for Efficient and Scalable Synthesis

For the large-scale production of p-chlorobenzene-sulfonyl azide, several factors must be considered to ensure an efficient, safe, and cost-effective process. The choice of solvent, reaction temperature, and purification method are all critical parameters.

The use of phase-transfer catalysts can be beneficial in reactions involving an inorganic salt and an organic substrate, as it can enhance the reaction rate and yield. For the synthesis from 4-chlorobenzenesulfonyl chloride and sodium azide, using a solvent like PEG-400 has been reported to give high yields under mild conditions. researchgate.net

Safety is also a paramount concern, especially when working with azides, which can be explosive. Proper handling procedures and reaction control are essential to minimize risks.

Finally, the economic viability of a synthetic route on a large scale depends on the cost and availability of the starting materials and reagents. The synthesis from 4-chlorobenzenesulfonyl chloride and sodium azide is generally considered a cost-effective method due to the low cost of these starting materials. researchgate.net Research into scalable, metal- and azide-free methods for related compounds like triazoles highlights the ongoing efforts to develop safer and more sustainable synthetic processes. nih.gov

Reactivity and Mechanistic Pathways of P Chlorobenzene Sulphonyl Azide

Thermal and Photochemical Decomposition Pathways

The decomposition of p-chlorobenzene-sulfonyl azide (B81097), like other sulfonyl azides, can be initiated by either thermal or photochemical means to generate a highly reactive sulfonyl nitrene intermediate by eliminating molecular nitrogen. mdpi.com This process is a common method for producing nitrenes for various chemical transformations. mdpi.com

Generation and Characterization of Nitrene Intermediates

The primary intermediate generated from the decomposition of p-chlorobenzene-sulfonyl azide is p-chlorobenzenesulfonyl nitrene. The generation of sulfonyl nitrenes is typically achieved through the photolysis or pyrolysis of the corresponding sulfonyl azides. mdpi.com Direct characterization of these transient species is challenging but can be accomplished using techniques like matrix-isolation spectroscopy (IR and EPR) at cryogenic temperatures. mdpi.com For instance, chloro- and dichloro-methylsulfonyl nitrenes have been successfully generated and characterized in solid nitrogen and glassy toluene (B28343) matrices, confirming their triplet ground state. mdpi.com Photocatalytic methods have also been employed to generate sulfonyl nitrenes and their corresponding radical anions, allowing for the study of their distinct reactivities. researchgate.netnih.gov

Electronic States of Nitrenes: Singlet and Triplet Reactivity

Sulfonyl nitrenes can exist in two electronic spin states: singlet and triplet. Theoretical calculations suggest that while simple sulfamoyl nitrenes have a closed-shell singlet ground state, alkyl- and aryl-sulfonyl nitrenes, including p-chlorobenzenesulfonyl nitrene, possess a triplet ground state. rsc.org Experimental evidence from EPR spectroscopy confirms the triplet state for sulfamoyl nitrenes generated via laser photolysis. rsc.org The initially formed singlet nitrene rapidly undergoes intersystem crossing to the more stable triplet state. mdpi.com

The reactivity of the nitrene is highly dependent on its spin state. acs.org Triplet nitrenes, being diradicals, typically undergo reactions such as hydrogen atom abstraction in a non-stereoselective manner. In contrast, singlet nitrenes can undergo stereospecific addition reactions. The distinct reactivity of these states allows for some control over the reaction outcome. For example, photocatalytic generation can lead to sulfonyl nitrene radical anions, which exhibit different reactivity compared to the neutral triplet nitrenes, often favoring processes like aziridination over C-H amination. acs.org

Intramolecular Rearrangements and Cyclizations (e.g., Azepine Formation)

Sulfonyl nitrenes are known to undergo intramolecular reactions, including rearrangements and cyclizations. One notable transformation is the formation of azepine derivatives. researchgate.net For instance, N-sulfonyl azepine derivatives can be synthesized through various strategies, including intramolecular cyclization reactions catalyzed by transition metals. researchgate.net While the direct intramolecular cyclization of p-chlorobenzenesulfonyl nitrene onto an aromatic ring is a potential pathway, other methods, such as the rearrangement of transient intermediates, are also employed for azepine synthesis. researchgate.netrsc.org

Intermolecular Reactions of Nitrenes (e.g., Hydrogen Abstraction)

In the absence of other reactive partners, sulfonyl nitrenes readily participate in intermolecular reactions. A primary pathway for triplet sulfonyl nitrenes is hydrogen atom abstraction. nih.gov This process involves the nitrene abstracting a hydrogen atom from a suitable donor, such as a solvent or another substrate molecule, to form a sulfonamide radical, which can then undergo further reactions. nih.govnih.gov The propensity for hydrogen abstraction is a characteristic reaction of triplet nitrenes and has been observed in various systems.

Diazo Transfer Reactions Mediated by p-Chlorobenzene-sulphonyl Azide

Beyond generating nitrenes, p-chlorobenzene-sulfonyl azide can act as a diazo transfer agent. This reaction involves the transfer of a diazo group (=N₂) from the sulfonyl azide to a suitable acceptor molecule, typically an active methylene (B1212753) compound. chem-station.com

Regitz Diazo Transfer to Active Methylene Compounds

The Regitz diazo transfer is a well-established method for synthesizing diazo compounds from substrates containing an activated methylene group (a CH₂ group flanked by two electron-withdrawing groups). chem-station.com In this reaction, a base is used to deprotonate the active methylene compound, generating a carbanion. This carbanion then attacks the terminal nitrogen of the sulfonyl azide, in this case, p-chlorobenzene-sulfonyl azide. Subsequent elimination of the sulfonamide anion results in the formation of the diazo compound. chem-station.com

This method is widely applicable for the preparation of α-diazo ketones and other diazocarbonyl compounds, which are valuable intermediates in organic synthesis. orgsyn.org While tosyl azide is a commonly used reagent for this transformation, other sulfonyl azides, including p-acetamidobenzenesulfonyl azide and p-nitrobenzenesulfonyl azide, have also been employed, sometimes offering advantages in terms of safety or ease of purification. orgsyn.orgorganic-chemistry.orgemory.edu The choice of the sulfonyl azide can influence the reaction efficiency. nih.gov The reaction can be carried out under mildly basic conditions, for example, using potassium carbonate in acetonitrile (B52724). rsc.org

Synthesis of α-Diazo Carbonyl Compounds

The reaction of sulfonyl azides with compounds containing an active methylene group is a cornerstone of diazo chemistry, known as the Regitz diazo transfer. p-Chlorobenzene-sulphonyl azide, like other arylsulfonyl azides, is a key reagent for the synthesis of α-diazo carbonyl compounds. enamine.netrsc.org These products are highly valuable synthetic intermediates due to their own diverse reactivity. nih.gov

The fundamental mechanism involves the base-mediated deprotonation of a 1,3-dicarbonyl compound or other active methylene precursor to form a nucleophilic enolate. This enolate then attacks the terminal nitrogen atom of the p-chlorobenzene-sulphonyl azide. The resulting intermediate subsequently undergoes fragmentation, typically through a cyclic transition state, to eliminate the corresponding sulfonamide (p-chlorobenzenesulfonamide) and generate the α-diazo carbonyl compound with the release of a nitrogen molecule. Diazo compounds derived from EWG-substituted precursors, such as carbonyls, are noted for their increased stability and safety in handling compared to simple diazoalkanes. nih.gov

Catalytic and Base-Mediated Diazo Transfer Modalities

The efficiency and scope of the diazo transfer reaction using sulfonyl azides are significantly influenced by the choice of base and reaction conditions. Various catalytic and base-mediated methods have been developed to facilitate this transformation, particularly for less acidic substrates. nih.govorganic-chemistry.org

Commonly employed bases include organic amines like triethylamine (B128534) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), as well as inorganic bases such as potassium carbonate. nih.govrsc.org The selection of the base is critical and depends on the pKa of the active methylene donor. For instance, strong bases like DBU can be effective where weaker bases fail. nih.gov

Recent advancements have focused on developing more environmentally friendly and safer protocols. An aqueous-phase protocol, termed 'sulfonyl-azide-free' (SAFE), generates the reactive diazo transfer agent in situ from sodium azide and a sulfonyl chloride, such as m-carboxybenzenesulfonyl chloride, in the presence of potassium carbonate. rsc.orgorganic-chemistry.orgrsc.org This approach avoids the isolation of potentially explosive sulfonyl azide reagents and can be applied to a wide range of substrates. rsc.org

| Base/System | Substrate Type | Solvent(s) | Typical Conditions | Reference |

| Potassium Carbonate | Active Methylene Compounds | Water, Acetonitrile | Ambient Temperature | rsc.org |

| DBU | Proline | 1,2-dichloroethane (B1671644) (DCE) | 60 °C | nih.gov |

| "SAFE" Cocktail (NaN₃, K₂CO₃, m-carboxybenzenesulfonyl chloride) | Ketones, Esters | Water | In situ formylation, then ambient temperature | organic-chemistry.org |

Supported Reagents in Diazo Transfer Chemistry

To address the potential hazards associated with low molecular weight sulfonyl azides, polymer-supported reagents have been developed. Polystyrene-supported benzenesulfonyl azide, for example, provides a diazo transfer reagent with enhanced safety characteristics. organic-chemistry.orgnih.gov This solid-supported reagent is not friction-sensitive and exhibits greater thermal stability, making it a safer alternative for laboratory use. organic-chemistry.org

The use of a supported reagent offers significant practical advantages. Product isolation is simplified to mere filtration of the resin, which eliminates the need for aqueous workups. organic-chemistry.org This often leads to higher or comparable yields in shorter reaction times compared to solution-phase reagents like 4-carboxybenzenesulfonyl azide (p-CBSA). organic-chemistry.org

| Reagent Type | Key Advantages | Purification Method | Safety Profile | Reference |

| Polystyrene-Supported Benzenesulfonyl Azide | Easy product isolation, no aqueous workup, shorter reaction times possible. | Resin filtration | Thermally stable, not friction-sensitive. | organic-chemistry.org |

| Solution-Phase Sulfonyl Azides (e.g., p-CBSA) | Homogeneous reaction conditions. | Aqueous workup, chromatography. | Potentially explosive, requires careful handling. | organic-chemistry.org |

1,3-Dipolar Cycloaddition Reactions

The azide functional group in p-chlorobenzene-sulphonyl azide is a classic 1,3-dipole, enabling its participation in a wide array of cycloaddition reactions. These reactions are powerful tools for the construction of five-membered nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. raco.cat The reaction typically involves the concerted or stepwise addition of the azide to a dipolarophile, such as an alkyne or a nitrile, to form stable heterocyclic systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a highly reliable method for the synthesis of 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction (CuAAC) is a premier example of "click chemistry," prized for its high efficiency, mild reaction conditions, and remarkable regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov

In this context, p-chlorobenzene-sulphonyl azide can react with various terminal alkynes in the presence of a copper(I) catalyst, often generated in situ from a Cu(II) salt (like CuCl₂) and a reducing agent such as ascorbic acid. nih.gov This reaction provides a direct route to N-sulfonylated 1,2,3-triazoles, which are themselves of interest as potential biologically active agents. nih.gov The reaction is robust and has been successfully used in the synthesis of complex molecules. nih.govumich.edu

Formation of Triazole and Tetrazole Derivatives

Beyond the CuAAC reaction, sulfonyl azides are instrumental in synthesizing a variety of triazole and tetrazole derivatives. raco.cat 1,2,3-Triazoles can be formed through non-catalytic cycloadditions with activated alkynes or through condensation reactions of amines with α-diazo-1,3-dicarbonyl compounds, which can be prepared using p-chlorobenzene-sulphonyl azide. raco.cat

Tetrazoles, another important class of nitrogen-rich heterocycles, are often synthesized via the [3+2] cycloaddition of an azide with a nitrile. impactfactor.org This reaction can be promoted by Lewis acids, such as zinc bromide (ZnBr₂), to afford the corresponding tetrazole derivative. nih.gov The sequential construction of different azole rings is a common strategy in medicinal chemistry to build polyazole systems, where a sulfonyl azide might be used in an early step to form a triazole, which is then further functionalized. umich.edu

| Heterocycle | Key Reagents | Reaction Type | Reference |

| 1,4-Disubstituted 1,2,3-Triazole | Terminal Alkyne, Cu(I) Catalyst | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.govnih.gov |

| 1,5-Disubstituted Tetrazole | Nitrile, Lewis Acid (e.g., ZnBr₂) | [3+2] Cycloaddition | nih.gov |

Radical Reaction Pathways

While ionic pathways dominate much of its chemistry, p-chlorobenzene-sulphonyl azide can also engage in radical reactions. Sulfonyl azides have been identified as effective azidating agents for nucleophilic radicals. researchgate.net This reactivity allows for the development of novel C-N bond-forming reactions, such as the intra- and intermolecular carboazidation of olefins. researchgate.net

The mechanism can be initiated by photolysis or thermal conditions, which can lead to the formation of a highly reactive triplet nitrene intermediate. researchgate.net This nitrene can abstract a hydrogen atom from a suitable donor, generating an alkyl radical. This radical can then be trapped by another molecule of the sulfonyl azide to introduce the azide moiety. This pathway is particularly useful for creating amino-substituted carbon centers, including challenging quaternary ones. researchgate.net

Intermolecular Carboazidation of Olefins

Intermolecular carboazidation of olefins is a powerful transformation that allows for the simultaneous introduction of both a carbon-based group and an azide group across a double bond. One notable method involves a radical-mediated process utilizing electrophilic alkanesulfonyl azides. nih.gov In this approach, a single reagent can serve as the source for both the electrophilic alkyl radical and the azide group. nih.gov This process is initiated by a radical initiator and proceeds with good yields, offering an atom-economical route to functionalized azides, with sulfur dioxide being the primary byproduct. nih.gov

The synthetic utility of this reaction has been highlighted in the formal synthesis of the alkaloid lepadiformine (B1252025) C. nih.gov Another approach to the azidoarylation of olefins involves the generation of an azido (B1232118) radical which adds to the alkene to form a new C(sp³)-N bond and an alkyl radical intermediate. mdpi.com This is followed by cyclization and rearomatization to yield the final product. mdpi.com

| Reaction Type | Key Features | Reagents | Byproduct |

| Radical-mediated Carboazidation | Single reagent for alkyl and azido groups | Electrophilic alkanesulfonyl azide, radical initiator | SO₂ |

| Azidoarylation of Olefins | Formation of C(sp³)-N bond and alkyl radical intermediate | Azido radical source, alkene | Dependent on specific reaction |

Role of Nitrene-Radical Intermediates in Catalytic Processes

Nitrene-radical complexes are highly reactive intermediates that have become crucial in organic synthesis, particularly in C-H functionalization and aziridination reactions. nih.govnih.gov These species possess spin density on the nitrogen atom of the nitrene moiety and are often described as one-electron reduced Fischer-type nitrenes. nih.govnih.gov They are typically generated from organic azides, such as p-chlorobenzene-sulphonyl azide, which are considered attractive nitrene precursors due to their stability and the benign nature of the dinitrogen byproduct. nih.govnih.gov

The formation of these nitrene radical intermediates often involves an intramolecular single-electron transfer from a metal complex to the nitrene moiety. nih.govnih.gov Open-shell cobalt(II) complexes have been extensively studied for generating nitrene radicals and have proven effective in catalytic nitrene-transfer reactions. nih.gov In some systems, redox-active ligands are employed to facilitate this electron transfer. nih.govnih.gov The resulting nitrene radical can then participate in a variety of transformations, including C-H amination and amidation. nih.gov The use of pre-activated organic azides, like sulfonyl azides, is often necessary to achieve efficient and selective catalysis. nih.govnih.gov

| Intermediate | Generation Method | Precursor | Catalysts | Key Applications |

| Nitrene-Radical Complex | Intramolecular single-electron transfer | Organic Azides (e.g., RSO₂N₃) | Cobalt(II) complexes, Iron complexes | C-H Functionalization, Aziridination |

Transition Metal-Catalyzed Transformations

Transition metal catalysis has become an indispensable tool for the selective functionalization of C-H bonds, enabling the conversion of common hydrocarbons into valuable nitrogen-containing molecules. rsc.org Organic azides, including arylsulfonyl azides, have emerged as prominent reagents in this field, serving as both amino sources and internal oxidants. rsc.org

Intramolecular C-H Amination Reactions of Arylsulfonyl Azides

Intramolecular C-H amination reactions using arylsulfonyl azides provide a direct and efficient method for the synthesis of cyclic sulfonamides, such as benzosultams. patsnap.comnih.gov Cobalt(II) complexes, particularly those with porphyrin ligands, have been identified as effective catalysts for this transformation. patsnap.comnih.gov This catalytic process operates under mild and neutral conditions with low catalyst loading and without the need for additional reagents or additives, producing only nitrogen gas as a byproduct. patsnap.com

The cobalt-catalyzed intramolecular amination is applicable to a broad range of arylsulfonyl azides and can functionalize primary, secondary, and tertiary C-H bonds, leading to excellent yields of the corresponding benzosultam derivatives. patsnap.com The development of such catalytic systems is driven by the desire for environmentally benign and economically attractive processes for synthesizing nitrogen-containing compounds from readily available hydrocarbons. patsnap.com

| Catalyst System | Substrate Scope (C-H bonds) | Conditions | Product |

| Cobalt(II)-Porphyrin Complexes | Primary, Secondary, Tertiary | Mild, Neutral | Benzosultams |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca While historically applied to aryl bromides and iodides, significant progress has been made in developing catalysts for the cross-coupling of aryl chlorides, which are often more readily available and cost-effective. uwindsor.ca The lower reactivity of aryl chlorides is attributed to the strength of the C-Cl bond, which makes oxidative addition to a Pd(0) center more challenging. uwindsor.ca

In the context of reagents like p-chlorobenzene-sulphonyl azide, the aryl chloride moiety can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net The development of specialized ligands has been crucial in enabling the efficient coupling of aryl chlorides. uwindsor.ca Silicon-based cross-coupling reactions using organosilanols have also emerged as a practical alternative to traditional boron- and tin-based methods, offering low toxicity and high stability. nih.gov These reactions can be activated by bases, avoiding the need for fluoride (B91410) activators. nih.gov

| Coupling Reaction | Substrate | Catalyst | Key Advantage |

| Suzuki-Miyaura | Aryl Chlorides | Palladium with specialized ligands | Utilizes readily available starting materials |

| Silicon-based Cross-Coupling | Organosilanols | Palladium | Low toxicity, high stability, base-activated |

Catalytic Systems and Ligand Effects

The efficiency and selectivity of transition metal-catalyzed reactions involving arylsulfonyl azides are highly dependent on the nature of the catalytic system, including the metal center and the coordinating ligands. rsc.org For instance, in cobalt-catalyzed intramolecular C-H amination, the choice of the porphyrin ligand can significantly influence the yield and enantioselectivity of the reaction. patsnap.com

Ligand effects are also paramount in palladium-catalyzed cross-coupling reactions. The development of electron-rich and sterically bulky phosphine (B1218219) ligands has been instrumental in facilitating the oxidative addition of less reactive aryl chlorides to the palladium center. uwindsor.ca The quantitative analysis of ligand effects (QALE) has been used to understand the electronic and steric properties of ligands and their impact on reaction outcomes. This analysis helps in the rational design of more effective catalysts. The synergistic interaction between ligands and the metal center is crucial for achieving high catalytic activity.

| Catalytic System | Reaction Type | Ligand Role |

| Cobalt-Porphyrin | Intramolecular C-H Amination | Influences yield and enantioselectivity |

| Palladium-Phosphine | Cross-Coupling of Aryl Chlorides | Facilitates oxidative addition |

Reactivity with Nucleophiles and Electrophiles

The reactivity of p-chlorobenzene-sulfonyl azide is primarily characterized by the electrophilic nature of the sulfur atom in the sulfonyl group and the reactivity of the azide moiety. The electron-withdrawing nature of the chlorine atom on the benzene (B151609) ring enhances the electrophilicity of the sulfonyl sulfur, making it susceptible to attack by nucleophiles. The azide group can also participate in various reactions, including cycloadditions and reactions involving the loss of dinitrogen.

Formation of Sulfonamide Derivatives

A significant aspect of the reactivity of p-chlorobenzene-sulfonyl azide is its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone in the synthesis of a wide array of biologically active compounds. researchgate.netijarsct.co.in The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl azide, followed by the displacement of the azide group.

The reaction of p-chlorobenzene-sulfonyl azide with amines is a reliable method for the synthesis of N-substituted sulfonamides. The reactivity of the amine is a crucial factor, with primary amines generally being more reactive than secondary amines due to steric hindrance. ijarsct.co.in The reaction is typically carried out in the presence of a base to neutralize the liberated hydrazoic acid.

Research has shown that the reaction of p-chlorobenzenesulfonyl chloride, a closely related compound, with various amines proceeds efficiently to yield sulfonamides. jsynthchem.com For instance, the reaction with aniline (B41778) in the presence of a copper nanocatalyst and potassium carbonate in polyethylene (B3416737) glycol (PEG) as a solvent gives a high yield of the corresponding sulfonamide. jsynthchem.com While this specific study uses the sulfonyl chloride, the reactivity principle is directly applicable to the sulfonyl azide, which also acts as a sulfonylating agent.

The following table provides illustrative data on the synthesis of sulfonamides from p-chlorobenzenesulfonyl chloride and various amines, which serves as a good model for the reactivity of p-chlorobenzene-sulfonyl azide.

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | N-phenyl-4-chlorobenzenesulfonamide | 95 | jsynthchem.com |

| 4-Methylaniline | 4-chloro-N-(p-tolyl)benzenesulfonamide | 92 | jsynthchem.com |

| 4-Methoxyaniline | 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide | 94 | jsynthchem.com |

| 4-Chloroaniline | 4-chloro-N-(4-chlorophenyl)benzenesulfonamide | 90 | jsynthchem.com |

Coupling Reactions with Specific Organic Substrates (e.g., Proline)

A notable application of p-chlorobenzene-sulfonyl azide is its coupling reaction with specific organic substrates, such as the amino acid proline. This reaction has been explored for the synthesis of proline-derived benzenesulfonamides, which are of interest in medicinal chemistry. nih.gov

A study by Li et al. (2021) demonstrated a base-mediated coupling reaction of various benzenesulfonyl azides with proline. nih.gov In this one-pot tandem protocol, p-chlorobenzene-sulfonyl azide was reacted with proline in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and 1,2-dichloroethane (DCE) as both a solvent and a reactant. nih.gov The reaction resulted in the formation of 2-chloroethyl (4-chlorophenyl)sulfonyl)prolinate in good yield.

The proposed mechanism involves the initial deprotonation of proline by DBU to form a prolinate anion. nih.gov This anion then attacks the sulfonyl azide to form a transient intermediate, which subsequently undergoes further transformations, including esterification with the solvent (DCE), to yield the final product. nih.gov

The electron-withdrawing nature of the chlorine atom in p-chlorobenzene-sulfonyl azide influences its reactivity. Compared to benzenesulfonyl azides bearing electron-donating groups at the para-position, those with electron-withdrawing groups like chlorine tend to give slightly lower, yet still good, yields in this coupling reaction. nih.gov

The table below summarizes the results of the coupling reaction of various para-substituted benzenesulfonyl azides with proline, highlighting the performance of the p-chloro derivative.

| para-Substituent on Benzenesulfonyl Azide | Product | Yield (%) | Reference |

|---|---|---|---|

| -H | 2-Chloroethyl (phenylsulfonyl)prolinate | 76 | nih.gov |

| -CH₃ | 2-Chloroethyl (tosyl)prolinate | 88 | nih.gov |

| -OCH₃ | 2-Chloroethyl ((4-methoxyphenyl)sulfonyl)prolinate | 84 | nih.gov |

| -Cl | 2-Chloroethyl ((4-chlorophenyl)sulfonyl)prolinate | 83 | nih.gov |

| -Br | 2-Chloroethyl ((4-bromophenyl)sulfonyl)prolinate | 81 | nih.gov |

| -F | 2-Chloroethyl ((4-fluorophenyl)sulfonyl)prolinate | 83 | nih.gov |

| -CN | 2-Chloroethyl ((4-cyanophenyl)sulfonyl)prolinate | 78 | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and bonding of p-chlorobenzene-sulfonyl azide (B81097) and related compounds. While specific data for the p-chloro derivative is not extensively tabulated in the literature, studies on similar sulfonamide derivatives and chlorobenzene (B131634) provide a strong basis for understanding its properties. nih.govarxiv.org

DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G+(d,p)), are employed to optimize the molecular geometry and determine key structural parameters. nih.govbeilstein-archives.org For a molecule like p-chlorobenzene-sulfonyl azide, these calculations would typically reveal the bond lengths and angles within the phenyl ring, the sulfonyl group, and the azide moiety. For instance, in a related sulfonamide Schiff base, DFT calculations have been used to determine the precise bond lengths and angles, which were found to be in good agreement with experimental data. nih.gov

A critical aspect of understanding the reactivity of p-chlorobenzene-sulfonyl azide lies in the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are key indicators of the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov In sulfonamide derivatives, the HOMO is often localized on the aromatic ring and the amine group, while the LUMO is typically distributed over the benzene (B151609) ring and the sulfonyl group. nih.gov This distribution of electron density in the FMOs helps in predicting the sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov

The following table illustrates typical global reactivity descriptors that can be calculated for such molecules using DFT, providing a quantitative measure of their reactivity.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table presents a general overview of descriptors and their significance in the context of computational chemistry.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling has been a powerful tool in elucidating the intricate mechanisms of reactions involving sulfonyl azides. A key area of investigation has been the reaction of sulfonyl azides with alkenes, which can proceed through different pathways. beilstein-archives.org One of the central mechanistic questions is whether the reaction proceeds via a concerted [3+2] cycloaddition to form a triazoline intermediate, or through the initial formation of a highly reactive nitrene intermediate by the extrusion of dinitrogen. beilstein-archives.orgnih.gov

DFT calculations have been employed to map the potential energy surfaces of these reactions, allowing for the determination of activation barriers and the identification of transition states and intermediates. beilstein-archives.org For the reaction of benzenesulfonyl azides with oxabicyclic alkenes, computational studies at the M06-2X/6-311G+(d,p) level of theory have shown that the [3+2] cycloaddition pathway is kinetically favored over the pathway involving the initial formation of a nitrene. beilstein-archives.org The activation barrier for the cycloaddition was found to be significantly lower than that for the dinitrogen extrusion from the sulfonyl azide. beilstein-archives.org

The following table summarizes the key energetic parameters calculated for the competing pathways in the reaction of a generic benzenesulfonyl azide with an alkene, as derived from computational studies.

| Reaction Pathway | Step | Calculated Activation Barrier (kcal/mol) |

| [3+2] Cycloaddition | Formation of triazoline intermediate | ~10-17 |

| Decomposition of triazoline | ~32-39 | |

| Nitrene Formation | Initial dinitrogen extrusion | ~39 |

Data is illustrative and based on findings from studies on benzenesulfonyl azides. beilstein-archives.org

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond elucidating known reaction mechanisms, computational chemistry offers the exciting prospect of predicting the reactivity and selectivity of compounds like p-chlorobenzene-sulfonyl azide in novel chemical transformations. By modeling the interactions of the sulfonyl azide with various reaction partners, it is possible to forecast the feasibility of new reactions and the likely outcomes.

One powerful approach for predicting reactivity in cycloaddition reactions is the distortion/interaction model (also known as the activation strain model). nih.gov This model dissects the activation energy of a reaction into two components: the distortion energy, which is the energy required to deform the reactants into their transition state geometries, and the interaction energy, which is the stabilizing interaction between the distorted reactants in the transition state. nih.gov By analyzing these components for different reaction pathways, chemists can predict which reactions will be faster and what the selectivity will be. nih.gov

For instance, this model has been successfully used to predict the reactivity of various azides with strained alkenes and alkynes in bioorthogonal chemistry. nih.gov The principles of the distortion/interaction model can be applied to p-chlorobenzene-sulfonyl azide to screen for its potential reactivity with a wide range of dipolarophiles, guiding experimental efforts towards the discovery of new and useful transformations. The electronic effects of the para-chloro substituent would be a key factor in these predictions, influencing both the distortion and interaction energies.

Computational methods can also be used to predict the regioselectivity and stereoselectivity of reactions. mdpi.com For example, in the [3+2] cycloaddition of azides with unsymmetrical alkenes, DFT calculations can determine the activation barriers for the formation of different regioisomers, thereby predicting the major product. mdpi.comnih.gov This predictive power is invaluable for designing synthetic routes that lead to specific target molecules with high efficiency.

Advanced Spectroscopic Characterization in Research Utilizing P Chlorobenzene Sulphonyl Azide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms. In studies involving p-chlorobenzene-sulphonyl azide (B81097), NMR is crucial for confirming the successful formation of products such as N-sulfonylated compounds and 1,2,3-triazoles.

For instance, in the synthesis of proline-derived benzenesulfonamides, where various benzenesulfonyl azides react with proline esters, NMR spectroscopy provides definitive evidence of product formation. acs.orgnih.gov The spectra allow for the precise assignment of protons and carbons in the newly formed sulfonamide and the modified proline ring.

Similarly, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where p-chlorobenzene-sulphonyl azide would react with terminal alkynes, NMR is used to confirm the formation of the 1,4-disubstituted 1,2,3-triazole ring. The proton on the triazole ring typically appears as a distinct singlet in the ¹H NMR spectrum, providing a clear diagnostic signal for the success of the cycloaddition. rsc.orgrsc.org

¹H NMR Spectroscopic Data for Representative Triazole Structures

This table presents typical ¹H NMR chemical shifts for protons in 1,2,3-triazole derivatives, illustrating the data obtained in characterizing reaction products.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 1-benzyl-5-phenyl-1H-1,2,3-triazole | CDCl₃ | CH₂ | 5.55 | s | - | rsc.org |

| Aromatic H | 7.06 - 7.45 | m | - | rsc.org | ||

| Triazole H | 7.74 | s | - | rsc.org | ||

| 1-(o-bromobenzyl)-5-phenyl-1H-1,2,3-triazole | CDCl₃ | CH₂ | 5.64 | s | - | rsc.org |

| Aromatic H | 6.76 - 7.55 | m | - | rsc.org | ||

| Triazole H | 7.81 | s | - | rsc.org |

¹³C NMR Spectroscopic Data for Representative Triazole Structures

This table shows characteristic ¹³C NMR chemical shifts for the carbon atoms in the triazole ring and adjacent substituents.

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| 1-benzyl-5-phenyl-1H-1,2,3-triazole | CDCl₃ | CH₂ | 51.85 | rsc.org |

| Aromatic/Triazole C | 126.93 - 138.26 | rsc.org | ||

| 1-(o-bromobenzyl)-5-phenyl-1H-1,2,3-triazole | CDCl₃ | CH₂ | 51.69 | rsc.org |

| Aromatic/Triazole C | 121.96 - 138.58 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. In reactions involving p-chlorobenzene-sulphonyl azide, IR spectroscopy is particularly useful for monitoring reaction progress. The key diagnostic band for the starting material is the strong, sharp absorption due to the asymmetric stretch of the azide (N₃) group, which typically appears around 2100-2200 cm⁻¹. researchgate.net

Upon successful reaction, this characteristic azide peak disappears. For example, in the formation of a sulfonamide, the appearance of N-H stretching bands (around 3200-3400 cm⁻¹) and the persistence of the sulfonyl (SO₂) group absorptions (typically two bands at ~1350 cm⁻¹ and ~1160 cm⁻¹) confirm the conversion. researchgate.netripublication.com In the case of triazole formation via cycloaddition, the disappearance of the azide peak and the alkyne C≡C stretch (if present) is accompanied by the appearance of characteristic vibrations of the newly formed triazole ring. nih.govresearchgate.net

Characteristic IR Absorption Frequencies

This table summarizes the key IR frequencies used to identify functional groups in reactions starting with p-chlorobenzene-sulphonyl azide.

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity | Reference |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2200 | Strong, Sharp | researchgate.net |

| Sulfonyl (R-SO₂-R') | Asymmetric Stretch | ~1350 | Strong | researchgate.net |

| Symmetric Stretch | ~1160 | Strong | researchgate.net | |

| Sulfonamide (R-SO₂-NHR') | N-H Stretch | 3200 - 3400 | Medium-Strong | ripublication.com |

| 1,2,3-Triazole Ring | C=N Stretch | 1610 - 1630 | Variable | clockss.org |

| N=N Stretch | ~1540 | Variable | researchgate.net | |

| Ring Vibrations | 1400 - 1500 | Variable | mdpi.com |

Mass Spectrometry in Product Identification and Mechanistic Studies

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate molecular formula, which is critical for confirming the identity of newly synthesized compounds. acs.orgrsc.org

In research utilizing p-chlorobenzene-sulphonyl azide, MS is used to confirm the mass of the final products. For example, after a cycloaddition reaction to form a triazole, HRMS can verify the elemental composition of the product, matching the expected formula. rsc.orgumich.edu

The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. The molecular ion (M+) is the ion of the intact molecule. This ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure. chemguide.co.ukyoutube.com For instance, the fragmentation of a sulfonamide product might show cleavage at the S-N bond or C-S bond, providing evidence for the connectivity of the molecule. While the specific fragmentation pattern is complex and depends on the exact structure, analysis of these patterns helps to piece together the molecular puzzle. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure of a molecule in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is considered the gold standard for unambiguous structure determination, providing exact bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. nih.gov

For products derived from p-chlorobenzene-sulphonyl azide, such as substituted triazoles or sulfonamides, obtaining a single crystal suitable for X-ray diffraction analysis can provide unequivocal proof of structure. researchgate.net The resulting crystal structure confirms the connectivity of atoms and the regiochemistry of reactions, such as in the case of 1,4-disubstituted triazoles formed from CuAAC reactions. mdpi.com Furthermore, the analysis of the crystal packing can reveal details about non-covalent interactions like hydrogen bonding or π-stacking, which can influence the material's bulk properties. researchgate.net

Typical Data from X-ray Crystallographic Analysis

This table illustrates the type of information obtained from a single-crystal X-ray diffraction experiment for a representative heterocyclic compound.

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| Unit Cell Dimensions | a = 9.09 Å, b = 9.12 Å, c = 13.62 Å | Dimensions of the repeating unit of the crystal |

| β = 98.44° | Angle of the unit cell | |

| Bond Lengths | C-N, N-N, C-S | Provides exact distances between atoms |

| Bond Angles | C-N-N, N-C-S | Defines the geometry around each atom |

| Torsion Angles | C-S-N-C | Describes the conformation of flexible parts of the molecule |

Time-Resolved Spectroscopic Studies of Transient Species

Many chemical reactions proceed through highly reactive, short-lived intermediates. The reactions of p-chlorobenzene-sulphonyl azide are no exception. Upon thermal or photolytic activation, sulfonyl azides are known to extrude nitrogen gas (N₂) to form highly reactive sulfonyl nitrene intermediates. These transient species have very short lifetimes and cannot be isolated or studied by conventional spectroscopic methods.

Time-resolved spectroscopy, particularly femtosecond transient absorption spectroscopy, is a powerful technique used to observe these fleeting intermediates directly. rsc.orgnih.gov In a typical experiment, a short laser pulse (the "pump") initiates the reaction (e.g., photolysis of the azide), and a second, delayed probe pulse measures the absorption spectrum of the species present at a specific time after initiation. By varying the delay between the pump and probe pulses, one can track the formation and decay of transient species on timescales from femtoseconds to microseconds. pku.edu.cn

Studies on related aryl and sulfonyl azides have used this technique to observe the formation of singlet nitrenes and follow their subsequent reactions, such as intersystem crossing to the triplet state or rearrangement. nih.gov Such studies are fundamental to understanding the detailed reaction mechanism, providing insights that are inaccessible through the analysis of only the final, stable products.

Applications of P Chlorobenzene Sulphonyl Azide in Synthetic Organic Chemistry

Modular Synthesis of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in numerous biologically active compounds and functional materials. researchgate.net p-Chlorobenzene-sulfonyl azide (B81097) serves as a key building block in the modular synthesis of these complex scaffolds. The azide functionality is a precursor for various cycloaddition reactions, enabling the construction of diverse heterocyclic rings.

Organic azides are widely used for synthesizing five-membered heterocycles with one or more heteroatoms, such as pyrroles, pyrazoles, isoxazoles, and 1,2,3-triazoles, as well as six-membered rings like pyridines and isoquinolines. mdpi.com A primary application of sulfonyl azides, including p-chlorobenzene-sulfonyl azide, is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction efficiently and regioselectively joins an azide with a terminal alkyne to form a stable 1,2,3-triazole ring. nih.govnih.gov These N-sulfonyl-1,2,3-triazoles are not merely stable products; they can also serve as precursors to reactive rhodium(II)-iminocarbenes. nih.gov These intermediates can then undergo further transformations, such as transannulation reactions with nitriles to produce imidazoles or with alkynes to yield pyrroles. nih.gov

The versatility of p-chlorobenzene-sulfonyl azide extends to other types of cyclizations. For example, vinyl azides can undergo denitrogenative cyclization to form isoxazoles. mdpi.com Furthermore, intramolecular reactions, such as the SN2 cyclization following an azide reduction, can be employed to create saturated heterocycles like substituted prolines. mdpi.com

Table 1: Examples of Heterocycles Synthesized Using Sulfonyl Azides

| Heterocycle Class | Synthetic Method | Precursors | Key Features |

| 1,2,3-Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Sulfonyl azide, terminal alkyne | High efficiency and regioselectivity. nih.govnih.gov |

| Imidazoles | Rh(II)-catalyzed transannulation | N-Sulfonyl-1,2,3-triazole, nitrile | Accesses substituted imidazoles from triazole precursors. nih.gov |

| Pyrroles | Rh(II)-catalyzed reaction | N-Sulfonyl-1,2,3-triazole, alkyne | Forms highly substituted pyrrole (B145914) rings. nih.gov |

| Isoxazoles | Denitrogenative cyclization | Vinyl azide, trifluoroacetic anhydride | Provides access to trifluoromethyl-substituted isoxazoles. mdpi.com |

| Pyrrolidines | Azide reduction and intramolecular SN2 cyclization | Functionalized alkyl azide | Used in the synthesis of complex cyclic amino acids. mdpi.com |

Development of C-N Bond Forming Methodologies

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis due to the prevalence of nitrogen in pharmaceuticals and natural products. nih.govrsc.org p-Chlorobenzene-sulfonyl azide has been instrumental in developing novel C-N bond-forming reactions, particularly through direct C-H amination, which offers a more atom- and step-economical alternative to traditional cross-coupling methods. nih.gov

In these reactions, p-chlorobenzene-sulfonyl azide often serves a dual role: it acts as both a source of the nitrogen atom and an internal oxidant. nih.gov The reaction typically proceeds through the formation of a reactive metal-nitrenoid intermediate, which is generated upon the release of dinitrogen (N₂), an environmentally benign byproduct. nih.govresearchgate.net This nitrenoid intermediate can then insert into a C-H bond, forming the desired C-N linkage. nih.gov

Rhodium and iridium catalysts have proven particularly effective in mediating these C-H amination reactions. nih.gov The use of directing groups on the substrate can guide the reaction to a specific C-H bond, allowing for high regioselectivity. Various C(sp²)–H bonds, such as those in arenes bearing pyridine (B92270) or amide directing groups, and even primary C(sp³)–H bonds have been successfully amidated using this methodology. nih.gov

The general mechanism involves several key stages:

C-H Activation : A chelation-assisted, directing group-guided cleavage of a C-H bond by the metal catalyst to form a metallacycle intermediate. nih.gov

Nitrenoid Formation & Insertion : The sulfonyl azide coordinates to the metal center and, upon loss of N₂, generates a metal-nitrenoid. This species then undergoes insertion into the metal-carbon bond. nih.gov

Product Release : Protodemetalation releases the aminated product and regenerates the active catalyst. nih.gov

This approach avoids the need for pre-functionalized starting materials (like aryl halides) and stoichiometric external oxidants, which are often required in conventional methods. nih.gov

Strategies for Stereoselective and Regioselective Functionalization

Controlling the stereochemistry and regiochemistry of reactions is crucial for the synthesis of complex target molecules. p-Chlorobenzene-sulfonyl azide is utilized in strategies that achieve high levels of selectivity.

Regioselectivity is often achieved in C-H amination reactions through the use of directing groups, as described previously. nih.gov In cycloaddition reactions, the inherent nature of the reactants and catalyst can dictate the regiochemical outcome. For instance, the CuAAC reaction between a terminal alkyne and an azide is known to produce the 1,4-disubstituted triazole regioisomer almost exclusively. nih.govcapes.gov.br

Stereoselectivity has been demonstrated in reactions involving intermediates derived from sulfonyl azides. For example, rhodium-catalyzed reactions of N-sulfonyl-1,2,3-triazoles (formed from sulfonyl azides and alkynes) can proceed in a highly enantioselective manner. nih.gov The development of chiral ligands for the metal catalyst is key to controlling the stereochemical outcome of these transformations.

A notable example of achieving both regio- and stereoselectivity is in the amination of molecules containing multiple potential reaction sites. In the synthesis of the bioactive molecule (-)-cytoxazone, a key step involves the regioselective and stereoselective introduction of a protected amine group. nih.gov While this specific synthesis utilized chlorosulfonyl isocyanate, the principles of using a sulfonated reagent to control amination are analogous to reactions involving sulfonyl azides. nih.gov The stereochemical outcome is often influenced by the existing stereocenters in the substrate, which direct the incoming reagent to a specific face of the molecule.

Synthesis of Precursors for Bioactive Molecules

The methodologies employing p-chlorobenzene-sulfonyl azide are directly applicable to the synthesis of precursors for biologically active molecules. Many pharmaceuticals and natural products are nitrogen-containing heterocycles, and the ability to construct these frameworks efficiently is of great importance. researchgate.netopenmedicinalchemistryjournal.com

The synthesis of (-)-cytoxazone, an oxazolidinone-containing natural product, highlights the utility of sulfonyl-based reagents in creating key intermediates for bioactive targets. nih.gov The controlled amination step is crucial for establishing the correct stereochemistry required for its biological activity. nih.gov

Furthermore, the C-H amination and heterocycle-forming reactions described above provide access to a wide range of scaffolds that are prevalent in medicinal chemistry. researchgate.netnih.gov For example, pyrimidine (B1678525) and thiazole (B1198619) nuclei, which can be synthesized or functionalized using azide-based chemistry, are preferred structures in many bioactive molecules. openmedicinalchemistryjournal.com The piperazine (B1678402) ring, another common motif in clinical therapeutics, can also be synthesized via C-N bond-forming reactions like reductive amination, a process that can be conceptually linked to the nitrogen-transfer capabilities of sulfonyl azides. openmedicinalchemistryjournal.comsemanticscholar.org

Table 2: Bioactive Scaffolds Accessible via Sulfonyl Azide Chemistry

| Bioactive Scaffold | Relevance | Synthetic Connection |

| Substituted Triazoles | Core of various pharmaceuticals, peptidomimetics | Direct synthesis via CuAAC with sulfonyl azides. nih.govcapes.gov.br |

| Oxazolidinones | Antibacterial agents, natural products (e.g., cytoxazone) | Stereoselective amination using sulfonyl reagents is a key strategy. nih.gov |

| Imidazoles/Pyrroles | Antifungal, anti-inflammatory, anticancer agents | Synthesized via transformations of N-sulfonyl triazoles. nih.gov |

| Fused Heterocycles (e.g., Pyrimidobenzothiazoles) | Diverse pharmacological activities | Built from pyrimidine and thiazole precursors, which can be made using azide chemistry. openmedicinalchemistryjournal.com |

Role as a Versatile Reagent in Diverse Organic Transformations

Beyond the specific applications detailed above, p-chlorobenzene-sulfonyl azide is a versatile reagent capable of participating in a broad range of organic transformations. Its utility stems from its ability to act as a precursor to a highly reactive sulfonyl nitrene intermediate upon thermal or photochemical decomposition, with the loss of nitrogen gas. researchgate.net

This electron-deficient nitrene species can undergo several characteristic reactions:

C-H Bond Insertion : The nitrene can insert directly into C-H bonds, a reaction that is fundamental to the C-H amination methodologies discussed earlier. nih.gov

Cycloaddition Reactions : As a 1,3-dipole, the azide group readily participates in cycloadditions with unsaturated systems like alkynes and alkenes to form triazoles and triazolines, respectively. mdpi.comnih.gov

Diazo Transfer : Sulfonyl azides are effective diazo-transfer reagents, capable of converting compounds with active methylene (B1212753) groups into diazo compounds. organic-chemistry.org

Reactions with Radicals : Sulfonyl azides can act as trapping agents for nucleophilic alkyl radicals, providing a method for radical-based azidation of molecules. researchgate.net

The reagent's versatility is also demonstrated in its use for the functionalization of polymers. For instance, sulfonyl azides have been used to graft functional groups onto polypropylene (B1209903) through reactive processing, where the thermally generated nitrene reacts with C-H bonds along the polymer chain. researchgate.net This broad reactivity makes p-chlorobenzene-sulfonyl azide and related compounds powerful tools for organic chemists to effect a wide variety of molecular transformations. researchgate.net

Applications in Materials Science and Polymer Chemistry

Cross-Linking of Polymeric Materials via Nitrene Insertion

A significant application of p-chlorobenzene-sulfonyl azide (B81097) is in the cross-linking of polymers. This process transforms linear or branched polymer chains into a three-dimensional network, profoundly altering the material's properties. The cross-linking is achieved through the in-situ generation of p-chlorobenzenesulfonyl nitrene, which readily inserts into the C-H bonds of the polymer backbone, forming stable covalent links between chains. researchgate.netresearchgate.net This method is particularly effective for polymers that lack other functional groups, providing a versatile route to enhance material performance. nih.gov

The formation of the reactive nitrene intermediate from p-chlorobenzene-sulfonyl azide can be initiated by either heat (thermolysis) or light (photolysis). researchgate.net

Thermal Mechanism: Upon heating, typically at temperatures between 150-200°C, p-chlorobenzene-sulfonyl azide undergoes decomposition, releasing a molecule of nitrogen gas (N₂) to yield the highly electrophilic p-chlorobenzenesulfonyl nitrene. researchgate.netmdpi.com This reactive species can then insert into C-H bonds present in adjacent polymer chains, creating a stable, cross-linked network. researchgate.net This thermal process is advantageous for applications where the entire material needs to be uniformly cross-linked, such as in the bulk modification of polymers or during molding and embossing processes. researchgate.net

Photochemical Mechanism: Alternatively, the decomposition can be triggered by ultraviolet (UV) irradiation. nih.govnih.gov The sulfonyl azide group absorbs UV light, leading to the cleavage of the nitrogen-sulfur bond and the liberation of N₂ gas, again forming the p-chlorobenzenesulfonyl nitrene. This photochemical activation allows for spatial and temporal control over the cross-linking reaction. By using a photomask, the UV light can be directed to specific areas, enabling the creation of patterned or microstructured cross-linked polymer films, a foundational concept in photolithography. nih.govnih.gov

The fundamental reaction for both mechanisms is: C₆H₄ClN₃O₂S (p-Chlorobenzene-sulfonyl azide) → C₆H₄ClNO₂S (p-Chlorobenzenesulfonyl nitrene) + N₂ (Nitrogen gas)

The introduction of cross-links via nitrene insertion has a substantial impact on the macroscopic properties of the polymer. The formation of a three-dimensional network restricts the movement of polymer chains, leading to significant improvements in:

Thermal Stability: Cross-linked polymers exhibit enhanced thermal stability and higher glass transition temperatures (Tg) compared to their linear counterparts. nih.gov

Solvent Resistance: Cross-linking reduces the polymer's ability to dissolve in solvents; instead, the material will typically swell. nih.gov The extent of cross-linking can be quantified by measuring the gel fraction, which is the percentage of the polymer that has become insoluble after the cross-linking process. mdpi.com

Adhesion: The reactive nitrene can also form covalent bonds with surface molecules, making sulfonyl azides effective as adhesion promoters between different polymer layers. nih.gov

Research on polymers of intrinsic microporosity (PIMs) modified with azide groups demonstrates the effect of thermal cross-linking. As the treatment temperature increases, the azide groups decompose, leading to a higher degree of cross-linking, which is reflected in the increased gel fraction of the material. mdpi.com

Table 1: Effect of Thermal Treatment on the Gel Fraction of Azide-Modified PIMs

| Polymer Type | Treatment Temperature (°C) | Gel Fraction (%) |

|---|---|---|

| AZ-PIM-R50 | 200 | 89 |

This table is generated based on data from a study on azide-modified polymers of intrinsic microporosity, where AZ-PIM-R50 and AZ-PIM-A50 represent polymers with different distributions of azide functional groups. The data illustrates the high efficiency of thermal cross-linking at 200°C. mdpi.com

Fabrication of Functional Membranes (e.g., Proton Exchange Membranes)

The ability of sulfonyl azides to act as effective cross-linkers is harnessed in the fabrication of high-performance functional membranes. mdpi.com In the context of proton exchange membranes (PEMs) for fuel cells, creating a stable and efficient membrane is critical. orientjchem.org PEMs are often based on sulfonated polymers, which provide proton conductivity but can suffer from excessive swelling in water, leading to poor mechanical stability and reduced performance, especially at elevated temperatures. orientjchem.orgnih.gov

Cross-linking the polymer matrix with agents like p-chlorobenzene-sulfonyl azide offers a solution. The process enhances the mechanical integrity and reduces the swelling of the membrane without significantly compromising proton transport. orientjchem.org Studies on polybenzimidazole (PBI)-based membranes for high-temperature PEM fuel cells have shown that using azide-based cross-linkers can improve oxidative stability and mechanical properties. elsevierpure.com Furthermore, the triazole linkages formed during certain azide cross-linking reactions can create additional hydrogen bonding networks, which may facilitate proton conduction. nih.govelsevierpure.com This strategy of cross-linking is also applied to gas separation membranes, where it can improve the material's stability and, in some cases, enhance permeability while maintaining selectivity by creating a more rigid and defined network structure. mdpi.com

Photochemical Applications in Advanced Materials (e.g., Photoresists)

The photochemical reactivity of p-chlorobenzene-sulfonyl azide makes it a valuable component in advanced materials such as photoresists. Photoresists are light-sensitive materials used in photolithography to transfer a pattern onto a substrate. Sulfonyl azides can function as photoactive compounds in what are known as negative-tone photoresists.

In such a system, the p-chlorobenzene-sulfonyl azide is blended with a polymer matrix. Upon exposure to UV light through a photomask, the azide decomposes to form the reactive nitrene. nih.gov This nitrene cross-links the polymer chains in the exposed regions. The cross-linking makes the exposed areas of the polymer film insoluble in a developer solvent. When the film is washed with the developer, the unexposed, soluble regions are removed, leaving behind a negative image of the mask as a stable, cross-linked polymer pattern on the substrate. nih.gov This process is fundamental to the manufacturing of microelectronics and other microfabricated devices.

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Azide (B81097) Transformations

The transformation of azides into valuable nitrogen-containing compounds is a cornerstone of synthetic chemistry. Recent research has focused on creating more efficient and selective catalytic systems for reactions involving sulfonyl azides like p-Chlorobenzene-sulfonyl azide.

Transition metal catalysis has been a particularly fruitful area of investigation. For instance, palladium-catalyzed reactions have been developed for the synthesis of sulfonyl carbamates and sulfonyl ureas from sulfonyl azides. acs.org These methods often involve the in situ generation of sulfonyl isocyanates via carbonylation, which are then trapped by alcohols or amines. acs.org Such protocols provide a direct route to important pharmacophores.

Furthermore, catalyst-controlled divergent synthesis is an emerging strategy that allows for the selective formation of different products from the same starting material by simply changing the catalyst. For example, N-sulfonyl-1,2,3-triazoles, which can be derived from sulfonyl azides, have been shown to undergo divergent intramolecular reactions in the presence of different catalysts to yield either isoquinolin-3-ones or 2-aminoindanones. rsc.org This level of control opens up new avenues for the efficient construction of complex molecular architectures.

Recent reviews have highlighted the progress in metal-directed C-H amidation and amination using sulfonyl azides, which are recognized as promising amino sources. rsc.org These reactions enable the direct functionalization of C-H bonds, a long-standing goal in organic synthesis due to its atom economy.

| Catalyst System | Transformation | Product Class | Reference |

| PdCl2/CO | Carbonylation/Nucleophilic Addition | Sulfonyl Carbamates, Sulfonyl Ureas | acs.org |

| Pd(0) | Intramolecular Cyclization | 1-Vinylated 1,4-dihydroisoquinolin-3-ones | rsc.org |

| Rh(II)/Pd(0) | Tandem Catalysis | 3-Vinylated 2-aminoindanones | rsc.org |

Exploration of Electrochemical Approaches in Azide Chemistry

Electrosynthesis is gaining traction as a green and powerful tool in organic chemistry, and its application to azide chemistry is a burgeoning research area. Electrochemical methods can offer unique reactivity and avoid the use of harsh or toxic reagents.

A notable development is the electrochemical synthesis of sulfonimidoyl azides from readily available sulfinamides. bohrium.comchinesechemsoc.org This approach provides a general and efficient route to these valuable compounds, which are bioisosteres of sulfonyl fluorides and have applications in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. bohrium.comchinesechemsoc.org The electrochemical oxidation of sulfinamides in the presence of an azide source like trimethylsilyl (B98337) azide (TMSN₃) allows for the formation of the sulfonimidoyl azide under mild conditions. bohrium.comchinesechemsoc.org

Additionally, electrochemical oxidative sulfonylation-azidation of alkenes has been reported, enabling the one-pot synthesis of β-azidoarylsulfones. nih.gov This method directly constructs new C-S and C-N bonds without the need for external oxidants or metal catalysts, highlighting the sustainable nature of electrosynthesis. nih.gov The mechanism is believed to proceed through a radical pathway. nih.gov While these examples may not directly use p-chlorobenzene-sulfonyl azide as a starting material, they demonstrate the potential of electrochemistry to generate and transform related sulfonyl azide functionalities.

| Electrochemical Method | Substrates | Product | Key Features | Reference |

| Oxidative Nucleophilic Azidation | Sulfinamides, TMSN₃ | Sulfonimidoyl Azides | General, mild conditions | bohrium.comchinesechemsoc.org |

| Oxidative Sulfonylation-Azidation | Alkenes, Sulfonyl Hydrazides, TMSN₃ | β-Azidoarylsulfones | One-pot, green, no external oxidants/catalysts | nih.gov |

| Sulfonylation of Vinyl Azides | Vinyl Azides, Sulfonyl Hydrazides | Sulfonyl Enamines | Constant current, iodide mediator | nih.gov |

Integration with Flow Chemistry and High-Throughput Synthesis

The integration of sulfonyl azide chemistry with continuous flow processing and high-throughput experimentation (HTE) is addressing key challenges related to safety and scalability. purdue.edu Sulfonyl azides are known to be potentially explosive, and flow chemistry minimizes the risk by generating and consuming hazardous intermediates in small quantities in a continuous stream. acs.orgacs.org

Protocols have been developed for the in-line generation of sulfonyl azides, such as tosyl azide, using azide resins in flow reactors. acs.orgacs.org This approach avoids the isolation of the potentially hazardous azide and allows for its immediate use in subsequent reactions like diazo transfer. acs.orgacs.org This is particularly advantageous for substrates that are incompatible with aqueous conditions often used in batch synthesis. acs.org The ability to telescope reactions in flow, where the output of one reactor becomes the input of the next without intermediate workup, significantly improves efficiency. acs.org